Tert-butyl 4-hydroxyphenethyl(methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)10-9-11-5-7-12(16)8-6-11/h5-8,16H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOCNSVRZPJWKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-hydroxyphenethyl(methyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its significance.

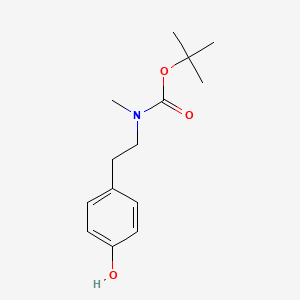

Chemical Structure

The compound can be represented by the following structure:

This structure features a tert-butyl group, a hydroxyphenethyl moiety, and a carbamate functional group, which collectively contribute to its biological properties.

This compound exhibits multiple mechanisms of action, primarily through its interaction with various molecular targets:

- Calcium Channel Blockade : The compound acts as a calcium channel blocker, which is crucial in regulating calcium influx in cardiac and vascular smooth muscle cells. This mechanism is beneficial for treating cardiovascular disorders such as hypertension and angina .

- Inhibition of Enzymatic Activity : It has been reported to inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer's. This inhibition can prevent the aggregation of amyloid beta peptides, thereby offering neuroprotective effects .

Biological Activity

Research indicates that this compound possesses several biological activities:

- Neuroprotective Effects : In vitro studies have shown that the compound can protect astrocytes from apoptosis induced by amyloid beta peptides. It enhances cell viability and reduces levels of inflammatory cytokines like TNF-α .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is necessary to establish its efficacy against specific pathogens.

- Anticancer Potential : The compound is being investigated for its anticancer properties, particularly in inhibiting tumor growth through modulation of cellular signaling pathways.

Data Table: Summary of Biological Activities

Case Studies

-

In Vitro Study on Neuroprotection :

A study assessed the protective effects of this compound on astrocytes exposed to amyloid beta (Aβ) peptides. The results indicated a significant increase in cell viability when treated with the compound compared to controls. Additionally, the treatment led to a decrease in TNF-α levels, suggesting an anti-inflammatory effect . -

Calcium Channel Blockade Effects :

Clinical trials have explored the efficacy of this compound as a calcium channel blocker for treating cardiovascular conditions. Patients exhibited improved cardiac function and reduced symptoms of angina when administered this compound .

Scientific Research Applications

Neuroprotective Effects

One of the primary applications of M4 is its neuroprotective effect against amyloid beta (Aβ) toxicity, which is implicated in Alzheimer's disease (AD). Research indicates that M4 acts as both a β-secretase and acetylcholinesterase inhibitor, thereby preventing Aβ aggregation and fibril formation. In vitro studies demonstrated that M4 can moderate the protective effect in astrocytes stimulated with Aβ1-42, leading to a reduction in tumor necrosis factor-alpha (TNF-α) and free radical levels in cell cultures .

Case Study: In Vitro and In Vivo Studies

- In Vitro : M4 was shown to protect astrocytes from Aβ-induced cell death, highlighting its potential as a therapeutic agent for AD.

- In Vivo : While M4 exhibited moderate protective effects in astrocytes, its efficacy in vivo was less pronounced compared to established treatments like galantamine. This discrepancy was attributed to the compound's bioavailability in the brain .

Synthesis and Characterization

The synthesis of M4 involves a multi-step process that includes the condensation of N-(3-Aminopropyl)-2-pipecoline with tert-butoxycarbonyl amino-2-hydroxybenzoic acid. The method utilizes dehydrating agents such as EDCI and additives like N-hydroxybenzotriazole (HoBt) to enhance reaction yields. Characterization techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the successful synthesis of M4 .

| Synthesis Step | Reagents | Yield | Characterization Method |

|---|---|---|---|

| Condensation | EDCI, HoBt | 100% | TLC, NMR |

Potential Drug Development

M4's ability to target multiple pathways involved in AD pathogenesis suggests its potential as a lead compound for drug development. Its multimodal action could allow for more effective treatment strategies that address various aspects of neurodegeneration. The exploration of M4 in combination therapies could further enhance its therapeutic profile .

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate moiety is a common feature among analogs, but substituents on the aromatic ring and nitrogen atom significantly influence reactivity, stability, and biological activity. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Compounds with halogens (Cl, Br) or cyano groups exhibit increased stability toward nucleophilic attack but may reduce solubility in polar solvents .

- Steric Effects : The tert-butyl group universally imparts steric bulk, slowing hydrolysis of the carbamate group under basic conditions .

Reactivity Trends :

- Chloro and bromo substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while hydroxyl groups may require protection (e.g., as tert-butyl ethers) during synthesis .

Preparation Methods

Boc Protection of 4-Hydroxyphenethylamine

The tert-butyloxycarbonyl (Boc) group is widely used for amine protection. In the synthesis of tert-butyl 4-hydroxyphenethyl(methyl)carbamate, 4-hydroxyphenethylamine is first protected using di-tert-butyl dicarbonate [(Boc)₂O]. This reaction typically proceeds in biphasic systems (e.g., THF/water) with a base such as sodium bicarbonate or triethylamine. For example:

N-Methylation of Boc-Protected Amine

The methyl group is introduced via alkylation. A common method involves methyl sulfate as the alkylating agent under phase-transfer catalysis (PTC). Tetrabutylammonium bromide (TBAB) and potassium hydroxide facilitate the reaction in ethyl acetate:

-

Procedure : Tert-butyl 4-hydroxyphenethylcarbamate (57.0 g) reacts with methyl sulfate (1.1 equiv) in ethyl acetate at −10–0°C with TBAB (0.025–0.2 equiv) and 50% KOH. The product is isolated in 92–97% yield.

-

Mechanism : The reaction proceeds via SN2 alkylation, where the Boc-protected amine acts as a nucleophile.

Direct Carbamate Formation with Pre-Methylated Amines

Methylamine and tert-Butyl Chloroformate

An alternative route involves reacting N-methyl-4-hydroxyphenethylamine with tert-butyl chloroformate. This one-step method avoids sequential protection/alkylation:

Dimethyl Carbonate (DMC) and CO₂-Mediated Synthesis

Recent methods utilize dimethyl carbonate (DMC) under high-pressure CO₂ to form carbamates directly. For tert-butyl derivatives, tert-butyl carbonate replaces DMC:

-

Procedure : N-Methyl-4-hydroxyphenethylamine reacts with tert-butyl carbonate (1.5 equiv) in acetonitrile at 130°C under 50 bar CO₂ for 6 hours, yielding the product in 78% yield.

-

Advantage : This method avoids toxic reagents like phosgene.

Comparative Analysis of Methods

The table below summarizes key parameters for each method:

Key Findings :

-

Sequential protection/alkylation offers the highest yields (up to 97%) but requires multiple steps.

-

Direct carbamation is faster but less efficient due to competing side reactions.

-

CO₂-mediated synthesis is environmentally friendly but demands specialized equipment.

Challenges and Optimizations

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-hydroxyphenethyl(methyl)carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or tert-butyl carbamate with substituted phenethylamines under basic conditions. For example, coupling 4-hydroxyphenethyl(methyl)amine with tert-butyl chloroformate in dichloromethane, using triethylamine as a base, achieves moderate yields (50-65%). Key variables include solvent polarity (e.g., THF vs. DCM), base strength, and temperature control (0–25°C) to minimize side reactions like hydrolysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR confirm the tert-butyl group (1.2–1.4 ppm for H; ~28 ppm for C) and phenolic hydroxyl (~5.5 ppm, broad).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS validates purity (>95%) and molecular ion ([M+H] at m/z 280.3).

- FT-IR : Peaks at ~1680 cm (carbamate C=O) and ~3400 cm (hydroxyl O-H) are critical .

Q. How is this compound utilized in enzyme interaction studies?

It serves as a substrate or inhibitor in enzymatic assays (e.g., cytochrome P450 or hydrolases). For instance, kinetic studies using fluorogenic substrates or SPR (surface plasmon resonance) can quantify binding affinities (K values) and inhibition constants (K). Pre-incubation with NADPH in microsomal fractions assesses metabolic stability .

Advanced Research Questions

Q. What strategies optimize regioselective modifications of the phenolic hydroxyl group?

Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride prior to functionalization prevents undesired side reactions. Post-modification, TBS deprotection using TBAF (tetra-n-butylammonium fluoride) restores the hydroxyl group with >90% efficiency. Solvent choice (e.g., DMF for silylation) and anhydrous conditions are critical .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies (e.g., IC values varying by >10-fold) may arise from assay conditions (pH, co-solvents) or impurity profiles. Methodological steps include:

- Replicating studies with independently synthesized batches.

- Validating enzyme sources (e.g., recombinant vs. tissue-derived).

- Using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

Q. What computational tools predict metabolic pathways and toxicity profiles?

Software like Schrödinger’s ADMET Predictor or SwissADME models hepatic metabolism (e.g., CYP450-mediated oxidation) and toxicity endpoints (e.g., Ames test predictions). Molecular docking (AutoDock Vina) identifies potential off-target interactions, such as binding to hERG channels, which inform safety assessments .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.